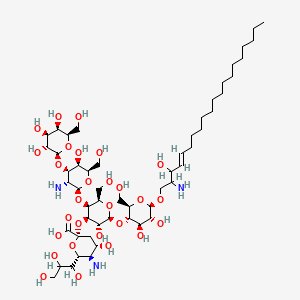
Amonafide L-malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amonafide L-malate is a novel DNA intercalator and topoisomerase II inhibitor. It is an imide derivative of naphthalic acid and has shown significant potential in the treatment of various cancers, particularly acute myeloid leukemia (AML). Unlike traditional anthracyclines, this compound is not a substrate for multi-drug resistance (MDR) mechanisms, making it a promising candidate for overcoming drug resistance in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amonafide L-malate involves the reaction of naphthalic anhydride with an appropriate amine to form the imide derivative. This is followed by the formation of the malate salt through a reaction with malic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Amonafide L-malate undergoes various chemical reactions, including:
Oxidation: Amonafide can be oxidized to form reactive intermediates that may contribute to its cytotoxic effects.
Reduction: Reduction reactions can modify the imide group, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents are employed under controlled conditions to achieve specific substitutions
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of amonafide, each with distinct chemical and biological properties .
Scientific Research Applications
Amonafide L-malate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study DNA intercalation and topoisomerase inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Undergoing clinical trials for the treatment of AML and other cancers.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents .
Mechanism of Action
Amonafide L-malate exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the formation of DNA double-strand breaks, inhibition of DNA replication, and induction of apoptosis. The compound is unique in that it is not a substrate for MDR proteins, allowing it to retain its cytotoxic activity even in resistant cancer cells .
Comparison with Similar Compounds
- Daunorubicin
- Etoposide
- Mitoxantrone
Comparison: Amonafide L-malate differs from these compounds in several key aspects:
- Mechanism of Action: Unlike classical topoisomerase II inhibitors, amonafide does not form cleavable complexes with DNA.
- Resistance Profile: Amonafide is not a substrate for MDR proteins, making it effective against resistant cancer cells.
- Toxicity: Amonafide lacks the redox and free radical reactive pharmacophores associated with the cardiotoxicity of anthracyclines .
Properties
CAS No. |
618863-54-0 |
|---|---|
Molecular Formula |
C20H23N3O7 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChI Key |
JNZBHHQBPHSOMU-WNQIDUERSA-N |
SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |
Isomeric SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amonafide L-malate; AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)
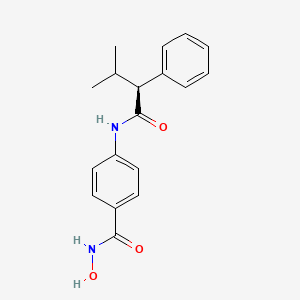
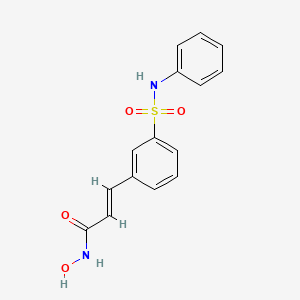
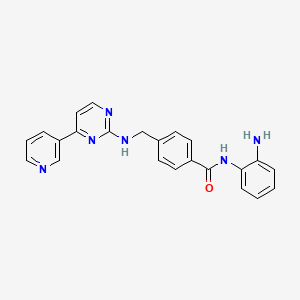
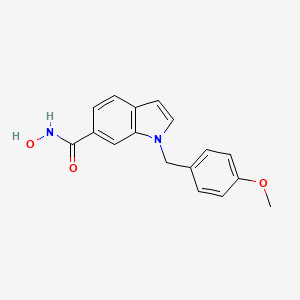
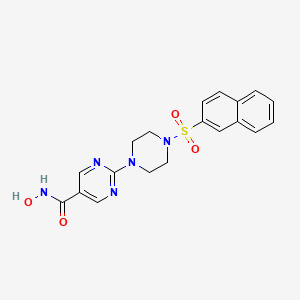
![n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide](/img/structure/B1684147.png)
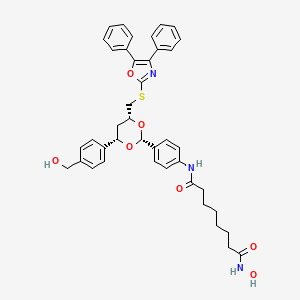


![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)
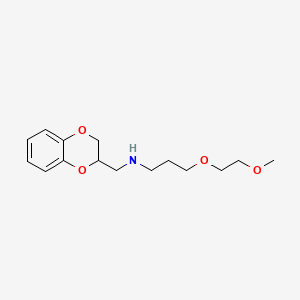
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1684161.png)
